molecular formula C6H3Cl4NO2S B12600736 N,N,3,4-Tetrachlorobenzene-1-sulfonamide CAS No. 610770-40-6

N,N,3,4-Tetrachlorobenzene-1-sulfonamide

Cat. No.: B12600736
CAS No.: 610770-40-6
M. Wt: 295.0 g/mol
InChI Key: ITAJXGHLGNPCSQ-UHFFFAOYSA-N
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Description

N,N,3,4-Tetrachlorobenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes. This compound is characterized by the presence of four chlorine atoms and a sulfonamide group attached to a benzene ring, making it a highly reactive and versatile reagent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3,4-Tetrachlorobenzene-1-sulfonamide typically involves the chlorination of benzene sulfonamide derivatives. One common method is the reaction of benzene sulfonamide with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

N,N,3,4-Tetrachlorobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N,3,4-Tetrachlorobenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,3,4-Tetrachlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, leading to inhibition of enzyme activity or disruption of protein-protein interactions. The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetrachlorobenzene-1,3-disulfonamide: Similar in structure but with two sulfonamide groups.

    N,N,N’,N’-Tetrabromobenzene-1,3-disulfonamide: Contains bromine atoms instead of chlorine.

    Poly(N,N’-dichloro-N-ethylbenzene-1,3-disulfonamide): A polymeric form with similar reactivity

Uniqueness

N,N,3,4-Tetrachlorobenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications .

Biological Activity

N,N,3,4-Tetrachlorobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews its biological effects, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the following chemical formula: C₆H₃Cl₄NO₂S. Its structure includes multiple chlorine substituents on a benzene ring, which may influence its biological activity by altering its interaction with biological targets.

Antimicrobial Activity

Sulfonamides, including this compound, have historically been recognized for their antimicrobial properties. Research indicates that sulfonamide derivatives can exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Effects : Studies have shown that certain sulfonamides can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various sulfonamides often range from 31.25 to 250 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antifungal Effects : Compounds containing the sulfonamide moiety have also demonstrated antifungal activity against species such as Candida albicans and Saccharomyces cerevisiae, with specific compounds showing notable efficacy .

Cardiovascular Effects

Recent studies have explored the impact of sulfonamide derivatives on cardiovascular health. For example, an isolated rat heart model was used to assess the effects of various benzenesulfonamides on perfusion pressure and coronary resistance. The findings suggested that certain derivatives could significantly alter these parameters, potentially through interactions with calcium channels .

Study 1: Perfusion Pressure and Coronary Resistance

In a controlled experiment involving isolated rat hearts, various concentrations of this compound were tested against a control (Krebs-Henseleit solution). The results indicated that the compound could lower perfusion pressure significantly compared to the control group.

Group Compound Dose (nM) Perfusion Pressure Change
IControl--
IIThis compound0.001Decreased
III2-Hydrazinocarbonyl-benzenesulfonamide0.001Decreased
IV4-(2-Amino-ethyl)-benzenesulfonamide0.001Decreased

The data suggest that this compound may interact with biomolecules involved in blood pressure regulation .

Study 2: Antiviral Activity

Another area of interest is the antiviral potential of sulfonamide derivatives. Research has shown that certain sulfonamides can inhibit viral replication in vitro. For example, compounds derived from sulfonamides exhibited activity against various viruses, including cytomegalovirus and avian influenza viruses .

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

  • Enzyme Inhibition : Sulfonamides often act as competitive inhibitors of bacterial dihydropteroate synthase, disrupting folate synthesis.
  • Calcium Channel Modulation : Some studies suggest that sulfonamides can affect calcium channel activity in cardiac tissues, influencing heart function and blood pressure .

Properties

CAS No.

610770-40-6

Molecular Formula

C6H3Cl4NO2S

Molecular Weight

295.0 g/mol

IUPAC Name

N,N,3,4-tetrachlorobenzenesulfonamide

InChI

InChI=1S/C6H3Cl4NO2S/c7-5-2-1-4(3-6(5)8)14(12,13)11(9)10/h1-3H

InChI Key

ITAJXGHLGNPCSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N(Cl)Cl)Cl)Cl

Origin of Product

United States

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